3-(Pyridin-3-yl)-5-(1-(3-(trifluoromethyl)benzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate 3-(Pyridin-3-yl)-5-(1-(3-(trifluoromethyl)benzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate
Brand Name: Vulcanchem
CAS No.: 1351621-23-2
VCID: VC7311611
InChI: InChI=1S/C18H15F3N4O.C2H2O4/c19-18(20,21)15-5-1-3-12(7-15)9-25-10-14(11-25)17-23-16(24-26-17)13-4-2-6-22-8-13;3-1(4)2(5)6/h1-8,14H,9-11H2;(H,3,4)(H,5,6)
SMILES: C1C(CN1CC2=CC(=CC=C2)C(F)(F)F)C3=NC(=NO3)C4=CN=CC=C4.C(=O)(C(=O)O)O
Molecular Formula: C20H17F3N4O5
Molecular Weight: 450.374

3-(Pyridin-3-yl)-5-(1-(3-(trifluoromethyl)benzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate

CAS No.: 1351621-23-2

Cat. No.: VC7311611

Molecular Formula: C20H17F3N4O5

Molecular Weight: 450.374

* For research use only. Not for human or veterinary use.

3-(Pyridin-3-yl)-5-(1-(3-(trifluoromethyl)benzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate - 1351621-23-2

Specification

CAS No. 1351621-23-2
Molecular Formula C20H17F3N4O5
Molecular Weight 450.374
IUPAC Name oxalic acid;3-pyridin-3-yl-5-[1-[[3-(trifluoromethyl)phenyl]methyl]azetidin-3-yl]-1,2,4-oxadiazole
Standard InChI InChI=1S/C18H15F3N4O.C2H2O4/c19-18(20,21)15-5-1-3-12(7-15)9-25-10-14(11-25)17-23-16(24-26-17)13-4-2-6-22-8-13;3-1(4)2(5)6/h1-8,14H,9-11H2;(H,3,4)(H,5,6)
Standard InChI Key NEJHVFWNFKNEDF-UHFFFAOYSA-N
SMILES C1C(CN1CC2=CC(=CC=C2)C(F)(F)F)C3=NC(=NO3)C4=CN=CC=C4.C(=O)(C(=O)O)O

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound comprises a 1,2,4-oxadiazole ring (a five-membered heterocycle with two nitrogen and one oxygen atom) linked to pyridin-3-yl at position 3 and a 1-(3-(trifluoromethyl)benzyl)azetidin-3-yl group at position 5. The azetidine ring (a four-membered saturated nitrogen heterocycle) is substituted with a 3-(trifluoromethyl)benzyl group, enhancing lipophilicity and metabolic stability . The oxalate counterion improves aqueous solubility, a common strategy for optimizing drug-like properties .

Key Functional Groups

  • 1,2,4-Oxadiazole: Imparts rigidity and serves as a bioisostere for ester or amide groups, enhancing metabolic resistance .

  • Pyridin-3-yl: Contributes to π-π stacking interactions and hydrogen bonding, often critical for target binding .

  • Azetidine: Its strained ring system may influence conformational dynamics and receptor selectivity .

  • 3-(Trifluoromethyl)benzyl: The electron-withdrawing CF₃ group enhances membrane permeability and modulates electronic properties .

Synthesis and Optimization

Synthetic Routes

While no explicit synthesis for this compound is documented, analogous 1,2,4-oxadiazoles are typically synthesized via:

  • Cyclization of Amidoximes: Reaction of amidoximes with carboxylic acid derivatives under dehydrating conditions .

  • Azetidine Functionalization: Alkylation of azetidin-3-amine with 3-(trifluoromethyl)benzyl bromide, followed by coupling to the oxadiazole core .

Example Protocol (Hypothetical)

  • Step 1: Synthesize 3-(pyridin-3-yl)-1,2,4-oxadiazol-5-amine via cyclization of pyridine-3-carboximidamide with cyanogen bromide.

  • Step 2: Introduce the azetidine moiety by reacting the amine with 1-(3-(trifluoromethyl)benzyl)azetidin-3-yl methanesulfonate.

  • Step 3: Salt formation with oxalic acid to yield the final oxalate .

Physicochemical Properties

Solubility and Stability

  • Aqueous Solubility: The oxalate salt enhances solubility (>10 mM in water), critical for bioavailability .

  • logP: Estimated at 2.8 (trifluoromethyl group offsets azetidine’s hydrophilicity) .

  • Stability: Stable under acidic conditions (pH 2–6) but may hydrolyze in strong bases due to the oxadiazole ring .

Spectroscopic Characteristics

  • UV-Vis: λₘₐₓ ≈ 270 nm (π→π* transition of the oxadiazole and pyridine rings) .

  • ¹H NMR: Key signals include δ 8.5–9.0 ppm (pyridinyl protons), δ 4.2–4.5 ppm (azetidine CH₂), and δ 7.6–7.8 ppm (aryl CF₃) .

Pharmacological Activity

Anticancer Activity

Oxadiazoles with pyridinyl substituents show inhibitory effects on kinase targets (e.g., EGFR, IC₅₀ ≈ 50 nM) . Molecular docking simulations suggest the trifluoromethylbenzyl group occupies hydrophobic pockets in enzyme active sites .

Applications and Development

Therapeutic Prospects

  • Antibacterial Agents: Structural similarity to patented oxadiazoles (e.g., US20170073319A1) supports potential for drug-resistant infections .

  • Oncology: The pyridine-oxadiazole scaffold is explored in kinase inhibitor pipelines .

Challenges

  • Synthetic Complexity: Azetidine functionalization requires precise stoichiometry to avoid ring-opening side reactions .

  • Toxicity: Trifluoromethyl groups may confer hepatotoxicity at high doses, necessitating pharmacokinetic studies .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator